

# Org-26576: A Technical Overview of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Org-26576 is a novel small molecule that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] It belongs to the ampakine class of compounds, which act as positive allosteric modulators of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The primary mechanism of action of Org-26576 is the enhancement of glutamatergic neurotransmission, a key pathway in synaptic plasticity and neuronal communication.[1] Animal studies demonstrated that Org-26576 potentiates AMPA receptor function, leading to increased release of brain-derived neurotrophic factor (BDNF), and enhanced neuronal differentiation and survival.[3] Despite promising early-phase clinical trials, the development of Org-26576 as an antidepressant was halted after it failed to meet its primary endpoints in a Phase II trial for MDD.[3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for Org-26576 from both preclinical and clinical studies.

# **Preclinical Safety and Toxicology**

Detailed preclinical toxicology reports for **Org-26576** are not publicly available. This is common for drug candidates that do not proceed to market. However, based on standard pharmaceutical development protocols and indirect mentions in published literature, a standard battery of preclinical safety and toxicology studies would have been conducted. These typically



include in vitro and in vivo assessments of general toxicology, genetic toxicology, safety pharmacology, and reproductive and developmental toxicity.

One publication notes that animal reproductive toxicity studies were completed, which subsequently allowed for the inclusion of women in clinical trials.[1] Preclinical studies in rats demonstrated a dose-dependent inhibition of locomotor hyperactivity.[2] Further animal studies indicated that **Org-26576**, in combination with stress, led to a significant increase in total BDNF mRNA levels in the hippocampus.[5]

# **Clinical Safety and Tolerability**

The clinical safety and tolerability of **Org-26576** were evaluated in Phase I studies involving healthy volunteers (HVs) and patients with MDD.[1]

# **Maximum Tolerated Dose (MTD)**

Two separate Phase I trials established the maximum tolerated dose (MTD) in different populations. In healthy volunteers, the MTD was determined to be 225 mg administered twice daily (bid).[1] Interestingly, in patients with MDD, the MTD was found to be double that of healthy volunteers, at 450 mg bid, despite both groups exhibiting comparable pharmacokinetic profiles.[1][6]

# **Adverse Events (AEs)**

**Org-26576** was generally well-tolerated in clinical trials.[1][6] The most frequently reported treatment-emergent adverse events were dose-dependent and consistent across both healthy volunteers and patient populations.

Table 1: Summary of Common Adverse Events Reported in Phase I Clinical Trials[1][2]



| Adverse Event      | Population                        | Notes                                                       |
|--------------------|-----------------------------------|-------------------------------------------------------------|
| Dizziness          | Healthy Volunteers & MDD Patients | Most common AE.                                             |
| Nausea             | Healthy Volunteers & MDD Patients | Frequently reported.                                        |
| Feeling Drunk      | Healthy Volunteers & MDD Patients | Common AE.                                                  |
| Headache           | ADHD Patients                     | Frequently reported.                                        |
| Somnolence         | Healthy Volunteers                | Occurred in ≥25% of subjects in the active-treatment group. |
| Postural Dizziness | Healthy Volunteers                | Occurred in ≥25% of subjects in the active-treatment group. |
| Akathisia          | MDD Patients                      | Reported in one subject at the highest dose (600 mg bid).   |

No clinically relevant safety issues were identified at any dose in either the healthy volunteer or MDD patient populations.[1] In the MDD trial, two subjects discontinued due to adverse events: one taking **Org-26576** (akathisia at 600 mg bid) and one taking a placebo (tension headache). [1] In the healthy volunteer study, at doses above 225 mg bid, there were discontinuations due to nausea, vomiting, and dizziness.[1]

### **Pharmacokinetics**

**Org-26576** demonstrated rapid absorption and elimination.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug.[1]

Table 2: Pharmacokinetic Parameters of Org-26576 in Healthy Volunteers (Fasted State)[1]



| Parameter | Value      | Description                                 |
|-----------|------------|---------------------------------------------|
| Tmax      | ~0.5 hours | Time to reach maximum plasma concentration. |
| t1/2      | ~3 hours   | Elimination half-life.                      |

The intake of a high-fat meal prior to dosing had a notable impact on the pharmacokinetic profile of **Org-26576**, increasing the Tmax by approximately 40% and reducing the Cmax by about 50%.[1]

# **Mechanism of Action and Signaling Pathways**

**Org-26576** is a positive allosteric modulator of the AMPA receptor. By binding to an allosteric site on the receptor, it enhances the glutamate-mediated ion channel opening, thereby increasing excitatory neurotransmission. This modulation is believed to underlie its therapeutic potential. The downstream effects of AMPA receptor potentiation by **Org-26576** involve the enhancement of neurotrophic factor activity, particularly BDNF.[1] Activation of the BDNF pathway is linked to the mTORC1 signaling cascade, which plays a crucial role in synaptic plasticity and neurogenesis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References







- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection PMC [pmc.ncbi.nlm.nih.gov]
- 2. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder [pubmed.ncbi.nlm.nih.gov]
- 3. ORG-26576 Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Org-26576: A Technical Overview of its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677471#safety-and-toxicity-profile-of-org-26576]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com